3-Amino-4-isothiazolecarboxylic acid
CAS No.: 920459-08-1
Cat. No.: VC21116404
Molecular Formula: C4H4N2O2S
Molecular Weight: 144.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 920459-08-1 |
---|---|
Molecular Formula | C4H4N2O2S |
Molecular Weight | 144.15 g/mol |
IUPAC Name | 3-amino-1,2-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)1-9-6-3/h1H,(H2,5,6)(H,7,8) |
Standard InChI Key | UOLLMKJGLPMRAD-UHFFFAOYSA-N |
SMILES | C1=C(C(=NS1)N)C(=O)O |
Canonical SMILES | C1=C(C(=NS1)N)C(=O)O |
Introduction
Chemical Structure and Properties
The molecular architecture of 3-Amino-4-isothiazolecarboxylic acid consists of a five-membered heterocyclic ring containing adjacent nitrogen and sulfur atoms, with an amino group at position 3 and a carboxylic acid functional group at position 4. This unique structural arrangement contributes to its chemical reactivity and biological potential.
Basic Chemical Information
3-Amino-4-isothiazolecarboxylic acid (CAS No. 920459-08-1) has the molecular formula C₄H₄N₂O₂S and a molecular weight of 144.15 g/mol . In commercial preparations, it is typically available with a purity of 95% or higher . The compound's molecular structure features the isothiazole ring as its core scaffold, which provides distinctive electronic properties due to the presence of both nitrogen and sulfur atoms.
Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₄N₂O₂S | |
Molecular Weight | 144.15 g/mol | |
CAS Number | 920459-08-1 | |
IUPAC Name | 3-amino-1,2-thiazole-4-carboxylic acid | |
Purity (Commercial) | 95+% |
The compound's structural features, particularly the amino group at position 3 and the carboxylic acid at position 4, provide multiple sites for chemical modifications and interactions with biological targets. These functional groups contribute significantly to the compound's potential utility in various scientific applications.
Structural Analogs and Related Compounds
Examining structurally related compounds provides valuable context for understanding the properties and potential applications of 3-Amino-4-isothiazolecarboxylic acid.
3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate
A closely related derivative is 3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate, which has the molecular formula C₄H₇ClN₂O₃S and a molecular weight of 198.63 g/mol. This salt form potentially offers different solubility characteristics while maintaining the core structural features of the parent compound. This derivative has demonstrated significant potential in both drug discovery and agricultural applications.
Comparison with Other Heterocyclic Carboxylic Acids
3-Amino-1,2,4-triazole-5-carboxylic acid (C₃H₄N₄O₂, MW: 128.09 g/mol) represents another related heterocyclic compound with similar functional groups but containing a triazole rather than an isothiazole ring system . Comparing these compounds provides insights into how different heterocyclic systems affect chemical and biological properties.
Synthesis Methods and Approaches
The synthesis of 3-Amino-4-isothiazolecarboxylic acid requires specialized techniques and careful consideration of reaction conditions to achieve optimal yields and purity.
General Synthetic Strategies
For related compounds such as 3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate, synthesis typically involves the reaction of isothiazole derivatives with amino acids or their derivatives under controlled conditions. Key parameters including temperature, reaction time, and solvent selection significantly influence the outcome of the synthesis in terms of both yield and purity.
Chemical Reactivity and Transformations
The distinctive molecular structure of 3-Amino-4-isothiazolecarboxylic acid enables participation in various chemical reactions, making it valuable for developing derivatives with enhanced properties.
Functional Group Reactivity
The compound's amino and carboxylic acid functional groups provide multiple reaction pathways:
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Amino Group Reactions:
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Acylation to form amides
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Alkylation producing secondary and tertiary amines
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Diazotization generating reactive intermediates
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Condensation with carbonyl compounds
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Carboxylic Acid Reactions:
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Esterification forming various esters
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Amidation producing amides
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Decarboxylation under specific conditions
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Salt formation with bases
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Isothiazole Ring Reactions:
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Electrophilic and nucleophilic substitutions
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Coordination with metal ions
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Ring-opening under specific conditions
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These diverse reaction pathways are crucial for developing derivatives with modified biological activity or improved pharmacokinetic properties.
Applications in Scientific Research
Based on its structural features and chemical properties, 3-Amino-4-isothiazolecarboxylic acid and related compounds show potential applications across multiple scientific disciplines.
Pharmaceutical Research Applications
The isothiazole scaffold has garnered significant interest in medicinal chemistry due to the biological activities exhibited by compounds containing this heterocyclic system. 3-Amino-4-isothiazolecarboxylic acid, with its amino and carboxylic acid functional groups, represents a promising building block for developing bioactive compounds.
Potential pharmaceutical applications include:
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Development of enzyme inhibitors
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Creation of receptor modulators
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Design of antimicrobial agents
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Synthesis of anti-inflammatory compounds
Agricultural Applications
Heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated utility in agricultural chemistry. Research indicates that 3-Amino-4-isothiazolecarboxylic acid derivatives show promise in agricultural applications, potentially including:
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Fungicide development
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Herbicide formulation
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Plant growth regulation
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Pesticide design
Biological Activities and Mechanisms
The biological activity of 3-Amino-4-isothiazolecarboxylic acid stems from its ability to interact with various biological targets through its functional groups and heterocyclic ring system.
Mechanism of Action
For related isothiazole compounds, the mechanism of action primarily involves interactions with specific biological targets, such as enzymes or receptors. The precise molecular targets and pathways involved depend on the particular biological activity being investigated and require detailed pharmacological studies to elucidate fully.
Structure-Activity Relationships
Understanding how structural modifications affect biological activity is essential for optimizing compounds for specific applications. Key structural elements that influence activity include:
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The electronic properties of the isothiazole ring
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The position and nature of the amino group
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Modifications to the carboxylic acid function
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Additional substituents on the heterocyclic ring
Research Status and Future Directions
Current research on 3-Amino-4-isothiazolecarboxylic acid continues to explore its full potential across various scientific domains. Several promising research directions have emerged:
Comprehensive Characterization
Further research is required to fully characterize the compound's physical, chemical, and biological properties:
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Complete spectroscopic analysis
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Detailed investigation of solubility parameters
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Stability studies under various conditions
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Crystallographic analysis
Synthesis Optimization
Developing improved synthetic methods remains a priority:
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Identification of more efficient synthetic routes
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Exploration of green chemistry approaches
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Scale-up studies for industrial production
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Development of regioselective methodologies
Derivative Development
Creating and evaluating structural analogs represents a significant research opportunity:
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Systematic modification of the amino function
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Exploration of carboxylic acid derivatives
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Introduction of additional functional groups
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Development of hybrid molecules incorporating other pharmacophores
Biological Evaluation
Comprehensive biological screening will help identify the most promising applications:
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Activity against various biological targets
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Structure-activity relationship studies
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Pharmacokinetic and metabolism investigations
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Toxicity and safety assessments
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